molecular formula C7H4ClFO2 B8609501 2-Chloro-6-fluoro-4-hydroxybenzaldehyde

2-Chloro-6-fluoro-4-hydroxybenzaldehyde

Cat. No.: B8609501
M. Wt: 174.55 g/mol
InChI Key: BSFRHVGKULMKKD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-hydroxybenzaldehyde (molecular formula: C₇H₄ClFO₂) is a halogenated benzaldehyde derivative featuring a hydroxy group at position 4, a chlorine atom at position 2, and a fluorine atom at position 6 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its aldehyde group (-CHO) serves as a reactive site for condensation or nucleophilic addition reactions, while the electron-withdrawing halogens (Cl, F) and the hydroxy group influence its solubility and reactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-6-fluoro-4-hydroxybenzaldehyde in oncology. For instance, research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines, including liver cancer (HepG2) cells, with IC50 values indicating strong efficacy. This suggests its potential as a therapeutic agent in cancer treatment protocols.

Antifungal Properties

The compound has also demonstrated antifungal activity against several strains, making it a candidate for further development as an antifungal agent. Its effectiveness is attributed to its ability to disrupt fungal cell growth, with IC50 values comparable to established antifungal drugs.

Herbicidal Activity

Research has shown that derivatives of this compound can serve as effective herbicides. The compound's structural features allow it to interact with plant growth regulators, inhibiting unwanted plant growth while promoting crop health. Studies have indicated that certain formulations based on this compound exhibit enhanced herbicidal activity compared to traditional agents.

Case Studies and Research Findings

StudyFocusFindings
HepG2 Cell StudyAnticancerSignificant antiproliferative effects with IC50 = 1.30 µM
Combination TherapyCancer TreatmentEnhanced efficacy when combined with standard chemotherapeutics like taxol
Antifungal StudyFungal InfectionsEffective against various strains with IC50 values ranging from 48.9 µM to 57.7 µM

Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal human cells (e.g., HEK-293), supporting its potential for therapeutic applications without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-fluoro-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-chloro-6-fluoro-4-hydroxytoluene using hydrogen peroxide in acidic media (e.g., H₂SO₄) under controlled temperatures (40–60°C). Yields are optimized by slow oxidant addition and inert atmosphere to prevent aldehyde oxidation . Alternative routes include directed ortho-metalation strategies, where substituents (Cl, F) guide regioselective functionalization. For example, lithiation of a protected precursor followed by formylation and deprotection may introduce the aldehyde group .

Q. What spectroscopic techniques are most effective for characterizing this compound, considering substituent effects?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical. The aldehyde proton (~10 ppm) shows coupling with adjacent F and Cl atoms, causing splitting patterns. The hydroxyl proton (4-position) may appear broad unless deuterated solvents suppress exchange .
  • IR : Strong absorption bands for -CHO (~1700 cm1^{-1}) and -OH (~3200 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns influenced by halogen loss .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer : Follow protocols for halogenated aldehydes:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation and dimerization.
  • In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The -CHO group is a strong electron-withdrawing meta-director, while -Cl and -F (ortho/para directors) compete. In electrophilic substitution (e.g., nitration), the 3- and 5-positions are activated due to the combined effects of -CHO (meta) and halogens (ortho/para). Computational modeling (DFT) predicts charge distribution and reactive sites. Experimentally, competitive reactions under varying conditions (e.g., HNO₃/H₂SO₄ vs. Ac₂O/HNO₃) reveal product ratios, validated by HPLC or GC-MS .

Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues in active sites .
  • MD Simulations : Assess stability in aqueous vs. lipid environments, critical for drug design applications .

Q. How can researchers resolve discrepancies in reported melting points or spectral data from different synthesis methods?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to detect impurities. Recrystallize from ethanol/water to isolate pure product.
  • Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) confirms structure and identifies polymorphs. For example, hydrogen bonding between -OH and -CHO groups may alter melting points .
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What are the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of -CHO accelerates hydration to geminal diol, which may dehydrate to form dimers. Monitor via 1H^{1}\text{H} NMR time-course studies.
  • Basic Conditions : Aldol condensation occurs, forming α,β-unsaturated aldehydes. UV-Vis spectroscopy tracks conjugated product formation.
  • Stabilization Strategies : Buffered solutions (pH 5–6) and antioxidants (e.g., BHT) mitigate degradation .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Methodological Answer : Variations arise from:

  • Reagent Purity : Trace moisture in solvents (e.g., CH₂Cl₂) reduces yields in oxidation steps. Use molecular sieves for anhydrous conditions.
  • Temperature Control : Exothermic reactions (e.g., H₂O₂ addition) require precise cooling; ±5°C deviations alter kinetics.
  • Workup Techniques : Rapid quenching vs. gradual neutralization affects byproduct formation. Detailed procedural logs (e.g., stirring rate, addition time) are essential for reproducibility .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Oxidation) 60–75% (H₂O₂/H₂SO₄, 50°C)
Melting Point 92–95°C (recrystallized from EtOH/H₂O)
1H^{1}\text{H} NMR (DMSO-d₆) δ 10.12 (s, CHO), δ 10.85 (s, OH)
HPLC Retention Time 8.2 min (C18, 70:30 MeCN/H₂O, 1 mL/min)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituent groups or positions, leading to variations in properties and applications:

Compound Name Substituents (Positions) Molecular Formula Key Features
2-Chloro-6-fluoro-4-hydroxybenzaldehyde -Cl (2), -F (6), -OH (4) C₇H₄ClFO₂ Polar due to -OH; reactive aldehyde group
2-Chloro-6-fluoro-3-methylbenzaldehyde (BP 9125) -Cl (2), -F (6), -CH₃ (3) C₈H₆ClFO Methyl group enhances lipophilicity; reduced polarity compared to -OH
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4) -OCH₂(C₆H₃ClF) (4), -CHO (1) C₁₄H₉ClFO₂ Bulky benzyloxy group increases steric hindrance; potential for polymer synthesis
2-Chloro-6-hydroxy-4-methoxybenzaldehyde (GLPBIO) -Cl (2), -OH (6), -OCH₃ (4) C₈H₇ClO₃ Methoxy group improves solubility in organic solvents; used in medicinal research
2-Chloro-6-nitrobenzaldehyde -Cl (2), -NO₂ (6) C₇H₄ClNO₃ Strong electron-withdrawing nitro group enhances electrophilicity of -CHO

Physicochemical Properties

  • Reactivity : The aldehyde group in this compound is moderately electrophilic, but its reactivity is tempered by electron-withdrawing Cl and F substituents. In contrast, 2-Chloro-6-nitrobenzaldehyde exhibits higher electrophilicity due to the nitro group’s stronger electron-withdrawing effect .
  • Solubility : The hydroxy group in the target compound improves aqueous solubility compared to its methyl-substituted analogue (BP 9125), which is more lipophilic. Methoxy-substituted derivatives (e.g., GLPBIO’s compound) show intermediate polarity .
  • Thermal Stability: Limited data are available, but halogenated benzaldehydes generally exhibit moderate stability, with decomposition temperatures influenced by substituent electronegativity .

Properties

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

IUPAC Name

2-chloro-6-fluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H4ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H

InChI Key

BSFRHVGKULMKKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sec-BuLi (1.3M solution in cyclohexane, 42.3 mL, 55 mmol) was added slowly at −78° C. to a solution of intermediate 16, 1-(tert-Butyldimethylsilyl)oxy-3-chloro-5-fluorobenzene (13.1 g, 50 mmol) and TMEDA (8.3 mL, 55 mmol) in THF (200 mL) and the mixture was stirred at the same temperature for 30 min. DMF (4.23 mL, 55 mmol) was added to the mixture at −78° C., and the mixture was stirred at the same temperature for 1.5 h. Then 10% aqueous HCl was added to attain pH˜4-5 (200 mL), and the reaction mixture was stirred at RT for 12 h. Aqueous layer was extracted with EtOAc (200 mL). The organic layer was separated. The organic layer was washed with sat. NaHCO3, then H2O was added, HCl was added to attain pH˜3-4, the organic layer was separated, washed with brine, dried with Na2SO4 and evaporated in vacuo to give the title compound (7.53 g, 86%, 43 mmol) as a white solid. 1H NMR data (dmso-d6): 11.51 (br.s, 1H, OH), 10.15 (s, 1H, CHO), 6.78-6.83 (m, 1H, H—Ar), 6.68 (dd, 1H, J1=2.2 Hz, J2=12.7 Hz, H—Ar).
Name
Sec BuLi
Quantity
42.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(tert-Butyldimethylsilyl)oxy-3-chloro-5-fluorobenzene
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

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